1-(2-Methyl-1-butenyl)pyrrolidine
Overview
Description
1-(2-Methyl-1-butenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring substituted with a 2-methyl-1-butenyl group. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of 1-(2-Methyl-1-butenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with 2-methyl-1-butenyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction . Industrial production methods often involve the use of continuous flow reactors and catalysts to optimize yield and efficiency .
Chemical Reactions Analysis
1-(2-Methyl-1-butenyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrolidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrrolidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, reduced pyrrolidines, and substituted pyrrolidines .
Scientific Research Applications
1-(2-Methyl-1-butenyl)pyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1-butenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features and functional groups. For example, pyrrolidine derivatives are known to inhibit enzymes such as cholinesterases and carbonic anhydrases, which play crucial roles in various physiological processes .
Comparison with Similar Compounds
1-(2-Methyl-1-butenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which lacks the 2-methyl-1-butenyl substitution.
Pyrrolizidine: A related compound with a fused bicyclic structure.
Pyrrolidine-2-one: A derivative with a carbonyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(2-methylbut-1-enyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-3-9(2)8-10-6-4-5-7-10/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRISDUIJEUGGIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CN1CCCC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342257 | |
Record name | AGN-PC-036EKC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14091-87-3 | |
Record name | AGN-PC-036EKC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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